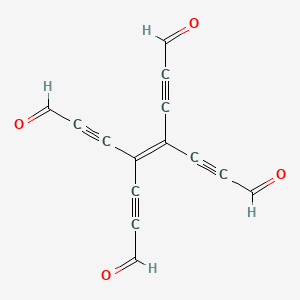![molecular formula C16H18O4 B14221370 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- CAS No. 824390-36-5](/img/structure/B14221370.png)
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[45]decan-2-one, 3-(2-oxo-2-phenylethyl)- is an organic compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxolane ring and a cyclohexane ring, with a phenyl group attached to the dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- typically involves the reaction of a precursor compound with an oxidant. One common method is the diastereoselective Felkin anti aldol addition to a methyl ketone, followed by selective methylation . The reaction conditions often require specific organic synthesis techniques and laboratory equipment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound has potential pharmaceutical activity and is used in the synthesis of bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone ethylene acetal: Similar spirocyclic structure but lacks the phenyl group.
2,2-Pentamethylene-1,3-dioxolan-4-one: Another spirocyclic compound with a different substituent pattern.
Uniqueness
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- is unique due to its specific spirocyclic structure and the presence of the phenyl group.
Eigenschaften
CAS-Nummer |
824390-36-5 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-phenacyl-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H18O4/c17-13(12-7-3-1-4-8-12)11-14-15(18)20-16(19-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-11H2 |
InChI-Schlüssel |
MIHWNQSKBJCYJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OC(C(=O)O2)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


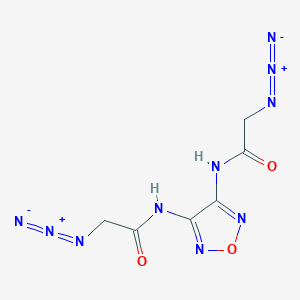
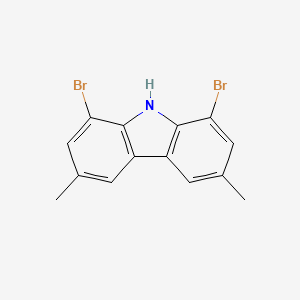


![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
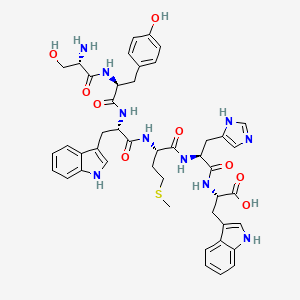


![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
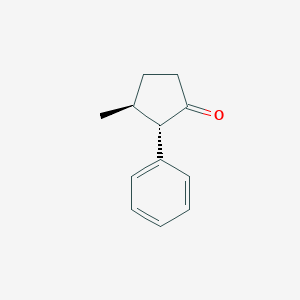
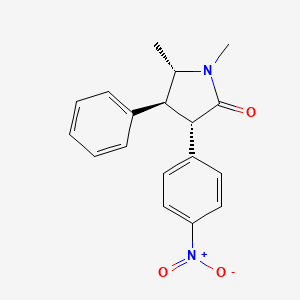

![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
